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Cat. No.: B15343214 Get Quote

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the

formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. This reaction

typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence

of a copper catalyst. While a specific "tricopper trichloride" catalyst is not described in the

scientific literature for this transformation, a variety of copper sources, including copper(I) salts

like copper(I) chloride (CuCl), are widely and effectively employed. These reactions are integral

to the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.

Historically, Ullmann reactions required harsh conditions, such as high temperatures and

stoichiometric amounts of copper. However, significant advancements have led to the

development of milder and more efficient catalytic systems. The use of ligands, co-solvents,

and carefully controlled reaction conditions has expanded the substrate scope and improved

yields, making the Ullmann condensation a more versatile and accessible tool for synthetic

chemists.

This document provides detailed protocols and application notes for the Ullmann condensation,

focusing on the use of a representative and readily available copper(I) chloride catalyst.
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The following table summarizes typical yields for the copper-catalyzed amination of various aryl

halides. These reactions are generally performed using a copper catalyst, a base, and a

suitable solvent. The data presented here is a representative compilation from various sources

to illustrate the scope of the reaction.

Entry
Aryl
Halide

Amine
Catalyst
System

Solvent Temp (°C) Yield (%)

1
Iodobenze

ne
Aniline

CuCl / L-

proline
DMSO 90 85-95

2
Bromobenz

ene

Benzylami

ne

CuCl /

Phenanthr

oline

Toluene 110 75-85

3

4-

Chlorobenz

onitrile

Morpholine

CuCl /

N,N'-

dimethyleth

ylenediami

ne

Dioxane 100 80-90

4

2-

Iodopyridin

e

n-

Hexylamin

e

CuCl /

K₃PO₄
DMF 120 70-80

5

1-Bromo-4-

methoxybe

nzene

Piperidine
CuCl /

Cs₂CO₃
NMP 130 88-98

Experimental Protocols

Protocol 1: General Procedure for the Ullmann C-N Coupling of an Aryl Halide with a Primary

Amine

This protocol describes a general method for the coupling of an aryl iodide with a primary

aliphatic amine using a copper(I) chloride catalyst.

Materials:
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Aryl iodide (1.0 equiv)

Primary amine (1.2 equiv)

Copper(I) chloride (CuCl) (0.1 equiv)

Potassium carbonate (K₂CO₃) (2.0 equiv)

N,N-Dimethylformamide (DMF) (Anhydrous)

Schlenk flask or sealed reaction tube

Magnetic stirrer and hotplate

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (e.g., 1.0 mmol, 204

mg for iodobenzene), copper(I) chloride (0.1 mmol, 9.9 mg), and potassium carbonate (2.0

mmol, 276 mg).

Evacuate and backfill the flask with the inert gas three times.

Add anhydrous DMF (5 mL) via syringe.

Add the primary amine (e.g., 1.2 mmol, 128 µL for benzylamine) via syringe.

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium

chloride.

Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

and filter.

Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl

amine.

Protocol 2: Ligand-Assisted Ullmann C-O Coupling of an Aryl Bromide with a Phenol

This protocol details a ligand-assisted approach for the synthesis of diaryl ethers, which often

require milder conditions.

Materials:

Aryl bromide (1.0 equiv)

Phenol (1.2 equiv)

Copper(I) chloride (CuCl) (0.05 equiv)

1,10-Phenanthroline (0.1 equiv)

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

Toluene (Anhydrous)

Schlenk flask

Magnetic stirrer and hotplate

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a glovebox or under a stream of inert gas, add copper(I) chloride (0.05 mmol, 5.0 mg) and

1,10-phenanthroline (0.1 mmol, 18.0 mg) to a Schlenk flask.

Add anhydrous toluene (3 mL) and stir for 15 minutes to form the catalyst complex.
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To this mixture, add the aryl bromide (e.g., 1.0 mmol, 157 mg for bromobenzene), the phenol

(1.2 mmol, 113 mg), and cesium carbonate (1.5 mmol, 488 mg).

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

Monitor the reaction by TLC or GC-MS.

After the starting material is consumed, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove

inorganic salts.

Wash the filtrate with 1 M aqueous sodium hydroxide (2 x 15 mL) to remove excess phenol,

followed by water (15 mL) and brine (15 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purify the residue by flash chromatography to yield the diaryl ether.
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Caption: General experimental workflow for a copper-catalyzed Ullmann condensation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15343214?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15343214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cu(I)X

Cu(I)-NR / Cu(I)-OR

 + R-NH₂/R-OH
- HX

R-NH₂ / R-OH Base

[Ar-Cu(III)(Nu)-X]

Oxidative
Addition

Ar-X

Reductive
Elimination

Ar-NR / Ar-OR

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the Ullmann condensation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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